2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid
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Overview
Description
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a bromine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is usually carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields a carboxylic acid, while substitution of the bromine atom can yield various substituted benzoic acids.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid involves its interaction with specific molecular targets. The benzyloxy group and the bromine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)-5-bromo-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
2-(Benzyloxy)-5-bromo-3-methoxyphenol: Similar structure but with a hydroxyl group instead of a carboxylic acid.
Uniqueness
2-(Benzyloxy)-5-bromo-3-methoxybenzoic acid is unique due to the presence of both the benzyloxy and bromine substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C15H13BrO4 |
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Molecular Weight |
337.16 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C15H13BrO4/c1-19-13-8-11(16)7-12(15(17)18)14(13)20-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
PDYDHCGUSNDMCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)C(=O)O)Br |
Origin of Product |
United States |
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